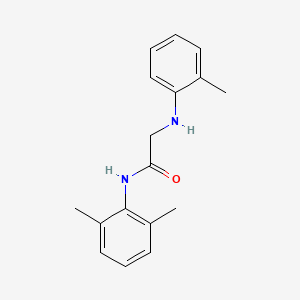

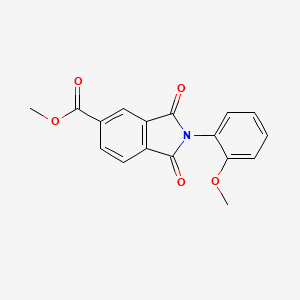

N~1~-(2,6-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-(2,6-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide, also known as DMG, is a compound that has been widely studied for its potential use in scientific research. DMG is a derivative of glycine and has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.

科学的研究の応用

Spiro-Meisenheimer Adduct Formation

A study on the cyclization of NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide in methanol reveals insights into spiro-adduct formation and its rearrangement, indicating potential applications in understanding reaction mechanisms and designing novel compounds with specific properties (Macháček, Hassanien, & Štěrba, 1986).

Triorganotin Cations Stabilization

Research on {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides highlights the solubility and stability of these compounds in various solvents, offering potential applications in materials science and organometallic chemistry (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).

Photodecarboxylative Additions

A study involving photoreactions of N,N-dimethylated α-amino acid salts with N-methylphthalimide presents a method for photodecarboxylative addition, suggesting applications in photochemistry and the synthesis of complex organic compounds (Gallagher, Hatoum, Zientek, & Oelgemöller, 2010).

Asymmetric β-Lactam Formation

Research on the stereochemistry of asymmetric β-lactam formation from glyoxylamide derivatives sheds light on the influence of molecular structure on product formation, relevant to the development of novel antibiotics and pharmaceuticals (Hashizume, Kogo, Sekine, Ohashi, Miyamoto, & Toda, 1995).

N-Acyl-2-(Dimethoxyphosphoryl)glycinates Synthesis

A method for synthesizing N-acyl-2-(dimethoxyphosphoryl)glycinates provides insights into the formation of α,β-dehydro-α-amino acids, relevant for peptide synthesis and drug development (Mazurkiewicz & Kuźnik, 2006).

作用機序

Target of Action

CBChromo1_000145, also known as Carbazochrome, primarily targets α-adrenoreceptors on the surface of platelets . These receptors play a crucial role in promoting clotting and preventing blood loss from open wounds .

Mode of Action

Carbazochrome interacts with platelet surface α-adrenoreceptors, which are Gq-coupled receptors. This interaction leads to the activation of the PLC IP3/DAG pathway and an increase in intracellular calcium levels . The compound is an oxidation product of adrenaline, which enhances the microcirculatory tone .

Biochemical Pathways

The interaction of Carbazochrome with α-adrenoreceptors activates the PLC IP3/DAG pathway. This pathway plays a significant role in various cellular functions, including cell proliferation, differentiation, and secretion .

Result of Action

Carbazochrome’s action results in increased platelet aggregation and the formation of a platelet plug, thereby promoting clotting and preventing blood loss from open wounds . It is also shown to improve the structure of local capillary vessels in hemorrhage caused by capillary fragility .

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(2-methylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-12-7-4-5-10-15(12)18-11-16(20)19-17-13(2)8-6-9-14(17)3/h4-10,18H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUMXLVVAQZJIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNC2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)

![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)

![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)